Non-2-enoic acid Non-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13369643
InChI: InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
SMILES: CCCCCCC=CC(=O)O
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Non-2-enoic acid

CAS No.:

Cat. No.: VC13369643

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Non-2-enoic acid -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name non-2-enoic acid
Standard InChI InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Standard InChI Key ADLXTJMPCFOTOO-UHFFFAOYSA-N
SMILES CCCCCCC=CC(=O)O
Canonical SMILES CCCCCCC=CC(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Composition

Non-2-enoic acid (C₉H₁₆O₂) consists of a nine-carbon chain with a carboxylic acid group at position 1 and a double bond between carbons 2 and 3. The (Z)-stereoisomer (CAS 1577-98-6) is distinguished by its cis configuration, while the (E)-isomer remains less documented. Key molecular parameters include:

PropertyValue
Molecular Weight156.222 g/mol
Exact Mass156.115 g/mol
FormulaC₉H₁₆O₂
PSA (Polar Surface Area)37.30 Ų
LogP (Octanol-Water)2.597

The double bond geometry critically influences physical properties such as melting point and reactivity .

Synonyms and Registry

Alternative designations include:

  • (Z)-Non-2-enoic acid

  • cis-Δ²-Nonenoic acid

  • Non-2c-enoic acid

The compound’s IUPAC name is (Z)-non-2-enoic acid, emphasizing the double bond’s position and stereochemistry .

Synthesis and Production

Isomerization of 3-Nonenoic Acid

A landmark patent (US2488557A) details the conversion of 3-nonenoic acid to 2-nonenoic acid via alkali-mediated isomerization :

Procedure:

  • Reaction Setup: 3-Nonenoic acid is treated with a concentrated aqueous solution of potassium hydroxide (40–65% w/w) at 145–150°C for 12 hours.

  • Phase Separation: The resulting heterogeneous mixture yields insoluble potassium salts of 2-nonenoic acid, which are filtered and neutralized with hydrochloric acid.

  • Distillation: The free acid is purified via vacuum distillation (122–135°C at 3 mmHg), achieving an 82:18 ratio of 2-nonenoic to 3-nonenoic acid .

Key Conditions:

  • Alkali concentration >40% ensures salt insolubility, driving isomerization.

  • Elevated temperatures (≥145°C) optimize reaction kinetics.

Challenges in Isolation

The proximity of 2- and 3-nonenoic acid boiling points complicates separation. Differential crystallization or chromatographic methods are often employed post-distillation .

Physical and Chemical Properties

Structural Insights

Crystallographic studies of analogous α,β-unsaturated acids (e.g., (E)-hept-2-enoic acid) reveal that:

  • Carboxylic groups form hydrogen-bonded dimers, stabilizing the crystal lattice.

  • Alkyl chains adopt planar configurations, minimizing steric strain .

While Non-2-enoic acid’s crystal structure remains undetermined, its melting point is hypothesized to follow the "alternation effect," where odd-carbon acids exhibit lower melting points than even-carbon counterparts .

Reactivity Profile

  • Conjugate Addition: The α,β-unsaturation facilitates Michael additions with nucleophiles (e.g., amines, thiols).

  • Oxidation: Susceptible to epoxidation or dihydroxylation under mild oxidative conditions.

  • Polymerization: Can undergo radical-initiated chain-growth polymerization, forming polyesters .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Non-2-enoic acid’s cis isomer contributes to green, fatty odor profiles, making it valuable in perfumery. Its ethyl ester derivatives are used in fruit flavor formulations .

Pharmaceutical Intermediates

As a chiral building block, it aids in synthesizing prostaglandin analogs and antimicrobial agents. The double bond’s rigidity enables stereoselective transformations .

Materials Science

Copolymers incorporating Non-2-enoic acid exhibit enhanced thermal stability, qualifying them for high-performance coatings .

Future Research Directions

  • Crystallography: Single-crystal X-ray diffraction studies to resolve steric effects of the cis isomer.

  • Catalytic Isomerization: Developing transition-metal catalysts for stereocontrolled synthesis.

  • Biological Screening: Evaluating antimicrobial and anti-inflammatory properties.

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